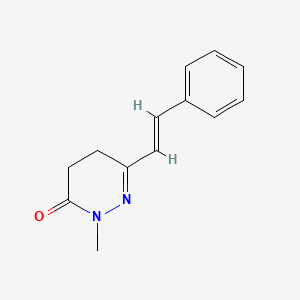
2-methyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone" is a derivative of the pyridazinone class, which is known for its biological activities, including cardiotonic and anti-inflammatory effects. The pyridazinone derivatives have been the subject of various studies due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves several steps, including acylation, cyclization, and condensation reactions. For instance, the synthesis of a related compound, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, was achieved by Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, a series of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones were synthesized and showed significant activity as platelet aggregation inhibitors . These synthetic routes provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been characterized using various spectroscopic techniques. For example, a new pyridazinone derivative was characterized by FT-IR, 1H- and 13C-NMR, and ESI-MS, with its (E)-configuration confirmed by single-crystal X-ray diffraction . Theoretical calculations, such as B3LYP/6-31G*, can predict stable conformers and vibrational frequencies, aiding in the understanding of the molecular structure .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including dehydrogenation, Michael addition, and reactions with secondary amines to form different functionalized compounds . These reactions can be used to modify the pyridazinone core and introduce new pharmacophores, potentially altering the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, the presence of substituents on the aryl ring can significantly affect the potency of the compounds as platelet aggregation inhibitors . The crystal structure and intermolecular interactions can be analyzed using Hirshfeld surface analysis, providing insights into the stability and reactivity of the compounds . Additionally, the enantioseparation of pyridazinone intermediates has been achieved using chiral stationary phases in chromatography, which is crucial for the preparation of enantiomerically pure compounds for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Studies have shown methodologies for the efficient preparative separation of enantiomers of similar compounds, indicating their significance in pharmaceutical synthesis, especially for cardiotonic agents like levosimendan (Cheng et al., 2019).
- The synthesis of new derivatives has been explored, showcasing the versatility of pyridazinone scaffolds in generating pharmacologically active compounds (Soliman & El-Sakka, 2011).
Biological and Pharmacological Applications
- Pyridazinone derivatives, including those substituted at the 6-position with a styryl group, have been studied for their antihypertensive activities. Some derivatives have shown appreciable activity, highlighting the potential of these compounds in cardiovascular drug development (Demirayak et al., 2004).
- The cardiotonic effects of pyridazinone derivatives, including their role in the development of cardio-active agents, have been reviewed. This underscores the importance of the pyridazinone moiety in the design of new drugs for heart-related conditions (Imran & Abida, 2016).
Structural and Analytical Studies
- The crystal structure analysis of pyridazinone derivatives provides insights into their molecular conformations, which is crucial for understanding their interactions with biological targets. Such studies aid in the rational design of compounds with improved pharmacological profiles (Daoui et al., 2021).
Safety And Hazards
The safety and hazards of 2-methyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone are not specified in the web search results.
Zukünftige Richtungen
The future directions of 2-methyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone are not detailed in the web search results.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.
Eigenschaften
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-13(16)10-9-12(14-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNKXYSIOOSXLW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

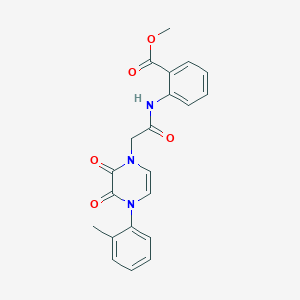
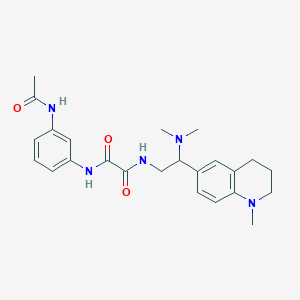
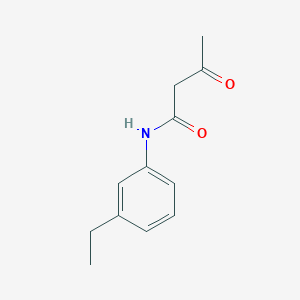
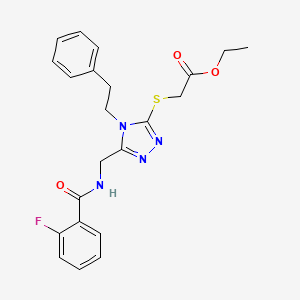
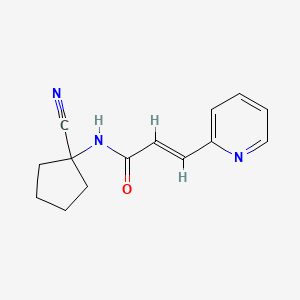
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
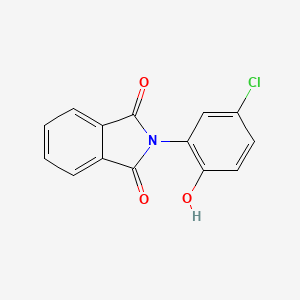
![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)
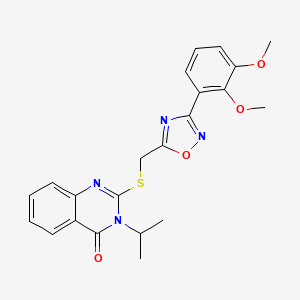
![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)
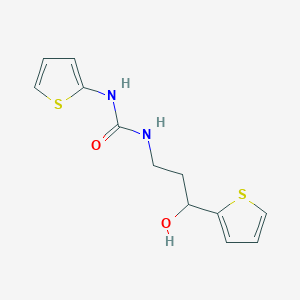
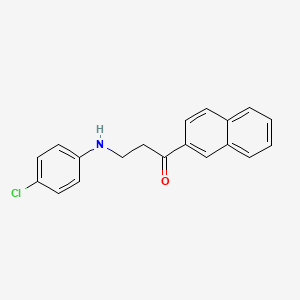
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)